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Compound of Interest

Compound Name: EOC317

Cat. No.: B1684530

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of EOC317 (also known as ACTB-1003), a
multi-targeted kinase inhibitor, with other prominent Fibroblast Growth Factor Receptor (FGFR)
inhibitors. The data presented is compiled from publicly available research to facilitate an
objective assessment of their biochemical and cellular activities.

Introduction to EOC317

EOC317 is an orally available kinase inhibitor that targets multiple pathways involved in cancer
progression. Its primary targets include FGFR1, Vascular Endothelial Growth Factor Receptor 2
(VEGFR?2), and Tie-2, positioning it as a potent inhibitor of both tumor cell proliferation and
angiogenesis.[1][2][3] Developed by EOC Pharma, EOC317 is currently in early-phase clinical
development for gastric cancer and urothelial carcinoma.[4]

Biochemical Potency and Selectivity

The in vitro inhibitory activity of EOC317 and other selected FGFR inhibitors against their
primary targets is summarized in the table below. This data, derived from various biochemical
assays, provides a snapshot of the inhibitors' potency at the enzymatic level.
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. FGFR1 FGFR2 FGFR3 FGFR4
Inhibitor Targets
(IC50, nM) (IC50, nM) (IC50, nM) (IC50, nM)
(IC50, nM)
VEGFR2 (2),
Tie-2 (4),
EOC317
6[1][2][3] - - - RSK (5),

(ACTB-1003)
p70S6K (32)

[1](21[3]

Pemigatinib  0.4[5][6][7][8]  O.5[5]6I[7]8]  L.2[5161[7]i8]  3O[SI6II7IIE]

Infiaratinib 0.9[9 110 1.0[9 61[10 VEGFR2
nfigratini 9[9] [10] 0[] [10] (>1000)[11]
Erdafitinib 1.2[4][12 2.5[4][12 3.0[4][12 5.7[4][12 VEGFR2
rdafitini 2[4][12] 5[4][12] 0[4][12] 7[4]2] (36.8)[4][12]
Futibatinib 1801113 1.4717113 1.6[11[13 3.7[1][13

(TAS-120) Sk A o o

Note: IC50 values are from various sources and assays, which may lead to some variability.
Direct head-to-head comparisons in the same assay provide the most accurate relative
potency.

Cellular Activity in FGFR-Deregulated Cancer
Models

The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines
harboring specific FGFR alterations. The following table summarizes the cellular IC50 or G150
values, demonstrating their potency in a more biologically relevant context.
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. . FGFR Potency
Inhibitor Cell Line Cancer Type .
Alteration (IC50/GI50,
nM)
EOC317 (ACTB- OPM2 Multiple FGFR3 Dose-dependent
1003) Myeloma translocation inhibition[1][2][3]
Ba/F3-TEL- ) ) FGFR1 Dose-dependent
Murine Leukemia ) o
FGFR1 overexpression inhibition[1][2][3]
FGFR2
Pemigatinib SNU-16 Gastric Cancer o -
amplification
. FGFR2
KATO IlI Gastric Cancer o -
amplification
o FGFR3-TACC3
Infigratinib RT112 Bladder Cancer ) 5[14]
fusion
RT4 Bladder Cancer FGFR3 mutation  30[14]
SW780 Bladder Cancer FGFR3 mutation  32[14]
FGFR1
JMSU1 Bladder Cancer o 15[14]
amplification
s . FGFR2
Erdafitinib KATO Il Gastric Cancer o -
amplification
RT-112 Bladder Cancer FGFRS3 fusion -
Futibatinib (TAS- _ FGFR2
SNU-16 Gastric Cancer L 1.3[15]
120) Amplification
. FGFR2
KATO 1lI Gastric Cancer o 2.5[15]
Amplification
FGFR2
MFM-223 Breast Cancer o 3.1[15]
Amplification
RT112/84 Bladder Cancer FGFR3 Fusion 5.6[15]
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OPM-2 _ 4.2[15]
Myeloma Translocation
Multiple FGFR3

KMS-11 ] 2.9[15]
Myeloma Translocation

Signaling Pathway Inhibition

FGFR inhibitors exert their anti-tumor effects by blocking the downstream signaling cascades
that drive cell proliferation, survival, and migration. The primary pathways affected are the
RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
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Caption: Simplified FGFR signaling pathway and the point of inhibition.
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Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro
studies. Below are generalized protocols for key experiments used to characterize FGFR
inhibitors.

Biochemical Kinase Assay (Luminescence-based)

This assay quantifies the enzymatic activity of a purified FGFR kinase domain by measuring
ATP consumption.

Prepare Reagents:
- FGFR Enzym

FG e
-Substrate  ——>>|

-ATP
- Inhibitor Dilutions

Incubate at Stop Reaction & Convert ADP to ATP
Room Temperature Deplete Remaining g ATP. & Generate Light
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Click to download full resolution via product page
Caption: Workflow for a luminescence-based kinase inhibition assay.
Procedure:
o Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., EOC317) in DMSO.

o Reaction Setup: In a 384-well plate, combine the inhibitor dilutions, a purified recombinant
FGFR kinase domain, and a suitable peptide substrate in a kinase buffer.

e Initiation: Start the kinase reaction by adding a defined concentration of ATP.
 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Detection: Stop the reaction and measure the amount of ADP produced using a commercial
kit (e.g., ADP-Glo™). This involves a two-step process: first, depleting the unused ATP, and
second, converting the generated ADP back to ATP to produce a luminescent signal.

o Data Analysis: The luminescence signal, which is inversely proportional to the kinase activity,
is measured using a plate reader. The IC50 value is determined by plotting the percentage of
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inhibition against the inhibitor concentration.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell
lines.

Procedure:

o Cell Seeding: Plate cancer cells with known FGFR alterations in 96-well plates and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of the FGFR inhibitor for a
specified period (e.g., 72-96 hours).

 Viability Assessment:

o MTT Assay: Add MTT reagent to each well. Metabolically active cells will convert MTT into
formazan crystals, which are then solubilized. The absorbance is measured at a specific
wavelength.

o CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a
luminescent signal proportional to the amount of ATP present.

o Data Analysis: Cell viability is calculated as a percentage relative to vehicle-treated control
cells. The IC50 or GI50 value is determined from the dose-response curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of FGFR and its
downstream signaling proteins.
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Caption: General workflow for Western blot analysis.
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Procedure:

o Cell Treatment and Lysis: Treat cancer cells with the FGFR inhibitor at various
concentrations and for different durations. Lyse the cells in a buffer containing protease and
phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of the cell lysates.

o SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer
them to a PVDF membrane.

e Immunoblotting:
o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for the phosphorylated form of the
protein of interest (e.g., p-FGFR, p-ERK).

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

e Analysis: Quantify the band intensities to determine the relative levels of protein
phosphorylation. The membrane can be stripped and re-probed for total protein levels and a
loading control (e.g., GAPDH) for normalization.

Conclusion

EOC317 is a multi-targeted kinase inhibitor with potent activity against FGFR1 and key drivers
of angiogenesis, VEGFR2 and Tie-2. In vitro data suggests its potential as an anti-cancer agent
in tumors with FGFR alterations. When compared to other selective FGFR inhibitors, EOC317
displays a broader kinase inhibition profile. The choice of an appropriate FGFR inhibitor for
research or therapeutic development will depend on the specific cancer type, the underlying
genetic alterations, and the desired selectivity profile. The experimental protocols provided in
this guide offer a framework for the continued in vitro evaluation and comparison of these and
other novel FGFR inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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